molecular formula C10H10F3NO3 B15233775 (S)-3-Amino-3-(2-hydroxy-5-(trifluoromethyl)phenyl)propanoic acid

(S)-3-Amino-3-(2-hydroxy-5-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B15233775
M. Wt: 249.19 g/mol
InChI Key: DVNHHWYGDWJMDS-ZETCQYMHSA-N
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Description

(S)-3-Amino-3-(2-hydroxy-5-(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethyl group, a hydroxy group, and an amino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(2-hydroxy-5-(trifluoromethyl)phenyl)propanoic acid typically involves multi-step organic synthesis. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-hydroxy-5-(trifluoromethyl)benzaldehyde.

    Aldol Condensation: The benzaldehyde undergoes an aldol condensation with a suitable amino acid derivative to form an intermediate.

    Reduction: The intermediate is then reduced to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(2-hydroxy-5-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a trifluoromethyl ketone, while reduction of the amino group may produce a trifluoromethyl amine.

Scientific Research Applications

(S)-3-Amino-3-(2-hydroxy-5-(trifluoromethyl)phenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(2-hydroxy-5-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-3-(2-hydroxy-5-methyl)phenyl)propanoic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (S)-3-Amino-3-(2-hydroxy-5-chloro)phenyl)propanoic acid: Contains a chloro group instead of a trifluoromethyl group.

    (S)-3-Amino-3-(2-hydroxy-5-bromo)phenyl)propanoic acid: Contains a bromo group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (S)-3-Amino-3-(2-hydroxy-5-(trifluoromethyl)phenyl)propanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in its analogs with other substituents. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

(3S)-3-amino-3-[2-hydroxy-5-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)5-1-2-8(15)6(3-5)7(14)4-9(16)17/h1-3,7,15H,4,14H2,(H,16,17)/t7-/m0/s1

InChI Key

DVNHHWYGDWJMDS-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)[C@H](CC(=O)O)N)O

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(CC(=O)O)N)O

Origin of Product

United States

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